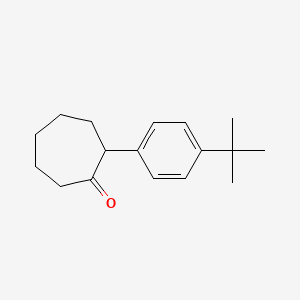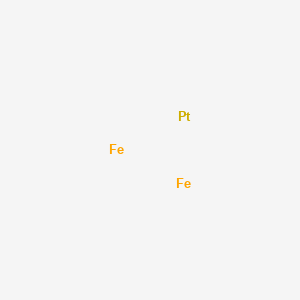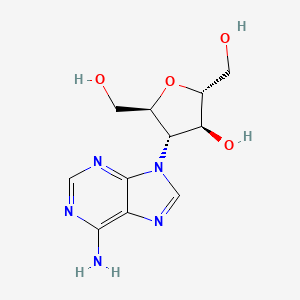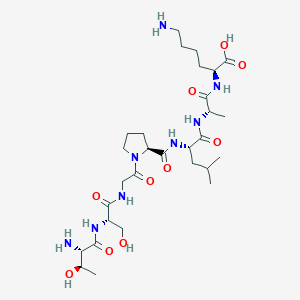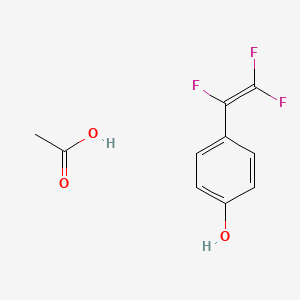
Acetic acid--4-(trifluoroethenyl)phenol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid–4-(trifluoroethenyl)phenol (1/1) is a compound that combines the properties of acetic acid and 4-(trifluoroethenyl)phenol. This compound is of interest due to its unique chemical structure, which includes a trifluoromethyl group attached to a phenol ring. The presence of the trifluoromethyl group imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–4-(trifluoroethenyl)phenol typically involves the introduction of the trifluoromethyl group into the phenol ring. One common method is the radical trifluoromethylation of phenol derivatives. This process can be carried out using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific conditions .
Industrial Production Methods
Industrial production of acetic acid–4-(trifluoroethenyl)phenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid–4-(trifluoroethenyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the phenol ring, particularly at the ortho and para positions relative to the hydroxyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are often employed for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced phenol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Aplicaciones Científicas De Investigación
Acetic acid–4-(trifluoroethenyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of acetic acid–4-(trifluoroethenyl)phenol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the acetic acid moiety.
Acetic acid, (4-(trifluoromethyl)phenyl)methyl ester: Contains a similar trifluoromethyl group but differs in the ester linkage.
Uniqueness
Acetic acid–4-(trifluoroethenyl)phenol is unique due to the combination of the acetic acid and trifluoromethylphenol moieties. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
164409-34-1 |
|---|---|
Fórmula molecular |
C10H9F3O3 |
Peso molecular |
234.17 g/mol |
Nombre IUPAC |
acetic acid;4-(1,2,2-trifluoroethenyl)phenol |
InChI |
InChI=1S/C8H5F3O.C2H4O2/c9-7(8(10)11)5-1-3-6(12)4-2-5;1-2(3)4/h1-4,12H;1H3,(H,3,4) |
Clave InChI |
RGSPCOLXFHWLHK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1=CC(=CC=C1C(=C(F)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


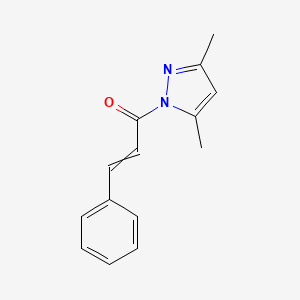
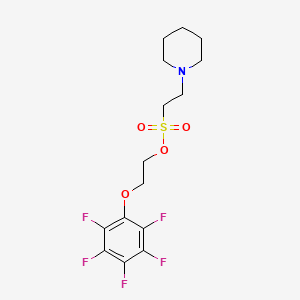

![(4aR,10aR)-4,4a,6,7,10,10a-Hexahydropyrano[3,2-b]oxocin-2(3H)-one](/img/structure/B12570576.png)
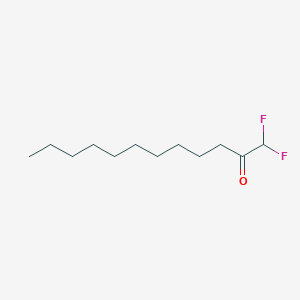
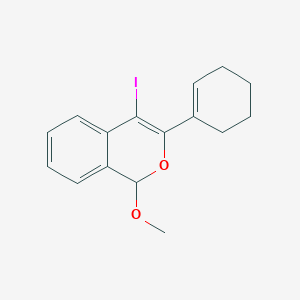
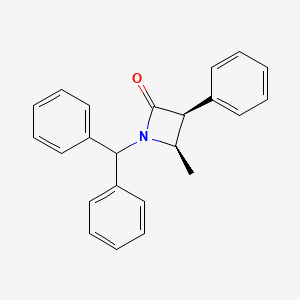
![2,2'-[(Hydroxyazanediyl)bis(methylene)]di(propane-1-sulfonic acid)](/img/structure/B12570602.png)
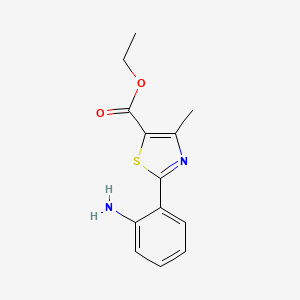
![(4E)-2-phenyl-4-[(5-phenylfuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B12570621.png)
